![molecular formula C4H6Cl3PS2 B14632348 [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride CAS No. 56966-09-7](/img/structure/B14632348.png)
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioic dichloride group attached to a chlorinated ethylsulfanyl ethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethanol with phosphorus trichloride and sulfur, followed by the addition of ethyl mercaptan. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphonothioic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonothioic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride is used as a reagent for the synthesis of other organophosphorus compounds. It serves as an intermediate in the preparation of pesticides, herbicides, and flame retardants.
Biology
The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules. It is used in research to understand the mechanisms of action of organophosphorus compounds on biological systems.
Medicine
In medicine, this compound is investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Industrially, the compound is used in the formulation of specialty chemicals, including additives for lubricants and plasticizers. Its unique chemical properties make it valuable in the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic function. This interaction is mediated through the phosphonothioic dichloride group, which reacts with nucleophilic amino acid residues in the enzyme’s active site.
類似化合物との比較
Similar Compounds
- [2-Chloro-2-(methylsulfanyl)ethenyl]phosphonothioic dichloride
- [2-Chloro-2-(propylsulfanyl)ethenyl]phosphonothioic dichloride
- [2-Chloro-2-(butylsulfanyl)ethenyl]phosphonothioic dichloride
Uniqueness
Compared to similar compounds, [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride exhibits unique reactivity due to the presence of the ethylsulfanyl group This group influences the compound’s chemical behavior, making it more reactive in certain substitution and oxidation reactions
特性
CAS番号 |
56966-09-7 |
|---|---|
分子式 |
C4H6Cl3PS2 |
分子量 |
255.6 g/mol |
IUPAC名 |
dichloro-(2-chloro-2-ethylsulfanylethenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H6Cl3PS2/c1-2-10-4(5)3-8(6,7)9/h3H,2H2,1H3 |
InChIキー |
BEKXBGNEVHAPTP-UHFFFAOYSA-N |
正規SMILES |
CCSC(=CP(=S)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


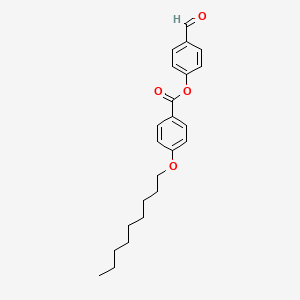
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)

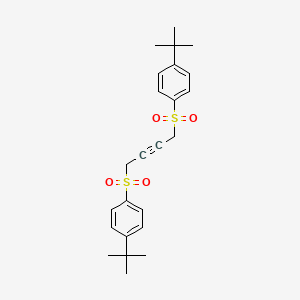
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
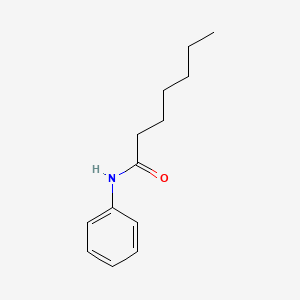
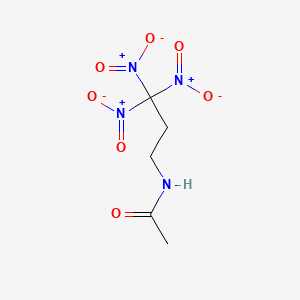

![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
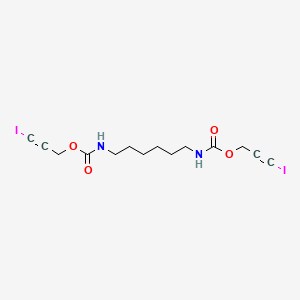
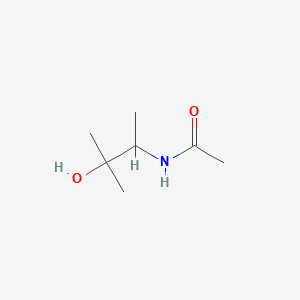
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
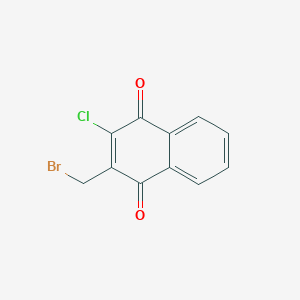
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
